

Application Notes and Protocols for the Cleavage of Chiral Auxiliaries

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Compound of Interest

Compound Name: (1*R*,2*S*)-2-Aminocyclopentanol hydrochloride

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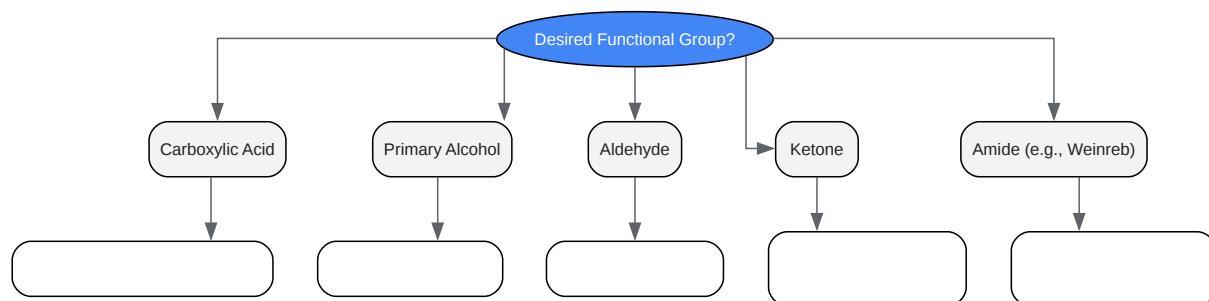
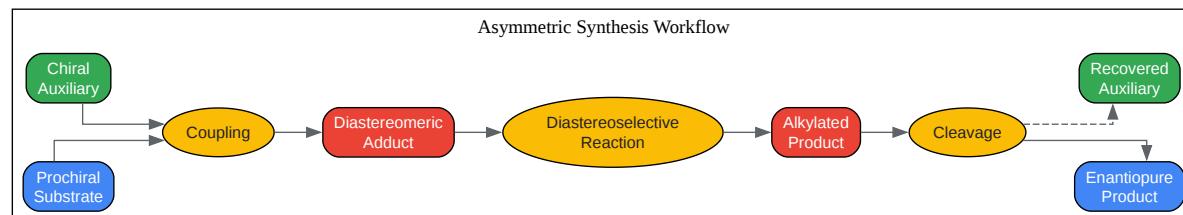
These application notes provide a comprehensive overview of established methods for the cleavage of commonly used chiral auxiliaries from their acylated products. Detailed protocols, quantitative data, and visual guides are presented for Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines to assist researchers in selecting and implementing the most suitable cleavage strategy for their specific synthetic needs.

Introduction to Chiral Auxiliary Cleavage

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the formation of stereochemically defined centers with high efficiency and predictability. A critical step in any synthetic sequence employing a chiral auxiliary is its eventual removal from the desired product. The ideal cleavage reaction should be high-yielding, occur without racemization or epimerization of the newly created stereocenter, and ideally allow for the recovery and recycling of the often-valuable auxiliary. The choice of cleavage method is dictated by the desired functional group in the final product and the chemical compatibility of the substrate. This document outlines various protocols for the transformation of N-acyl chiral auxiliary adducts into carboxylic acids, esters, alcohols, aldehydes, and ketones.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The utilization of a chiral auxiliary in asymmetric synthesis typically follows a three-stage process: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.



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